molecular formula C18H19ClN2O4S B502698 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Cat. No.: B502698
M. Wt: 394.9 g/mol
InChI Key: XDPLINGRRZIOKT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.9 g/mol. The purity is usually 95%.
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Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, which include antibacterial, antimalarial, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound features a piperazine core substituted with a benzodioxole moiety and a chlorophenylsulfonyl group. This unique structure is believed to contribute to its diverse biological effects.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various synthesized derivatives found that certain piperazine compounds displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against others like Escherichia coli and Staphylococcus aureus .

Compound Bacterial Strain Activity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong
This compoundE. coliWeak
This compoundStaphylococcus aureusWeak

Enzyme Inhibition

The compound has also been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In studies, derivatives of this compound exhibited strong inhibitory activity against AChE, which is crucial for neuropharmacological applications. The IC50 values for some derivatives ranged significantly, indicating varying levels of potency .

Enzyme IC50 Value (µM) Activity
Acetylcholinesterase (AChE)2.14 ± 0.003Strong Inhibitor
Urease0.63 ± 0.001Highly Active

Antimalarial Activity

Similar compounds have shown promise in antimalarial activity. For instance, benzodioxole derivatives were tested against Plasmodium falciparum, demonstrating significant inhibition of parasite growth in vitro. This suggests that the structural features of the compound may confer antimalarial properties as well .

Case Studies

A notable case study involved the synthesis of various piperazine derivatives for their pharmacological evaluation. The study highlighted that compounds with a benzodioxole moiety exhibited enhanced biological activity compared to their counterparts lacking this structure. The research focused on both in vitro assays and in vivo models, confirming the therapeutic potential of these compounds against malaria and bacterial infections .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLINGRRZIOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.